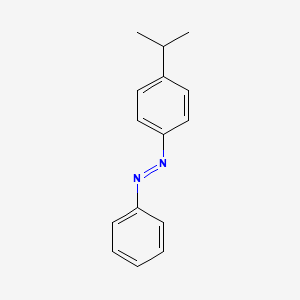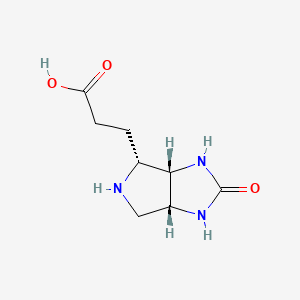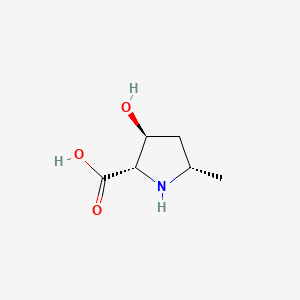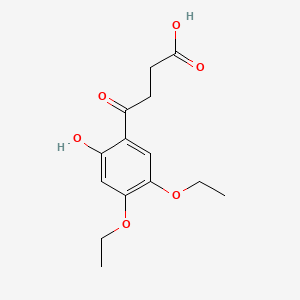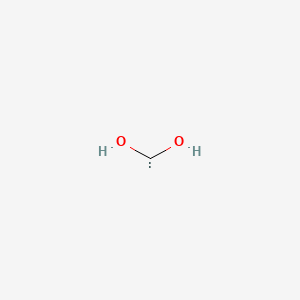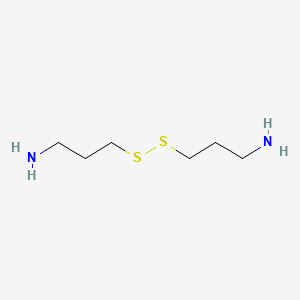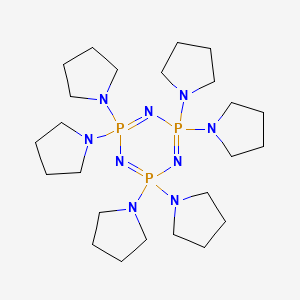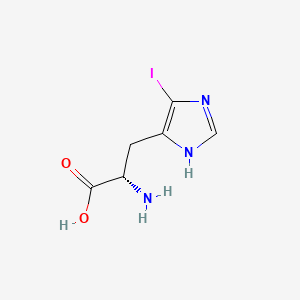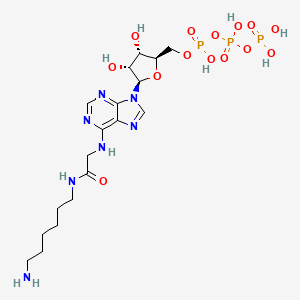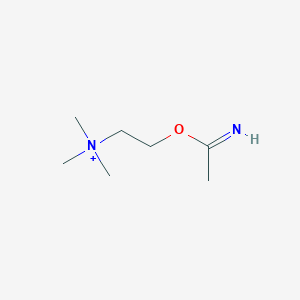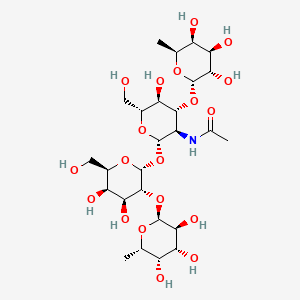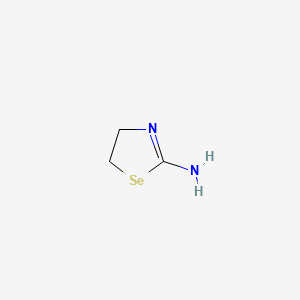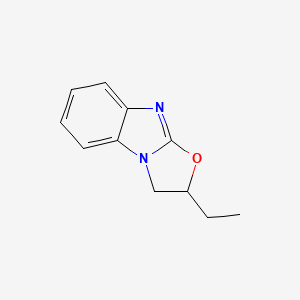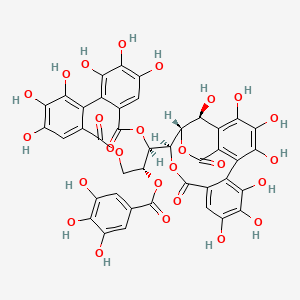
Casuarinin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Casuarinin is a tannin.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory and Skin Disease Treatment
Casuarinin, a naturally occurring tannin found in plants like Hippophae rhamnoides, has shown potential in treating inflammatory skin diseases. Studies have demonstrated its ability to suppress TNF-α/IFN-γ-induced expression of TARC and MDC in human keratinocytes, indicating its usefulness against skin inflammation through the blockade of NF-κB and STAT1 activation (Kwon et al., 2012).
Antiviral Properties
Casuarinin, isolated from the bark of Terminalia arjuna, exhibits strong antiviral activity against herpes simplex virus type 2 (HSV-2). It interferes with the virus's attachment and penetration processes and shows virucidal effects at certain concentrations (Cheng et al., 2002).
Anticancer Activity
In breast adenocarcinoma (MCF-7) cells, casuarinin has been found to induce cell cycle arrest and apoptosis. It increases the expression of p21/WAF1 and enhances the Fas/APO-1 ligands, contributing to its antiproliferative effects in cancer cells (Kuo et al., 2005).
Antioxidant Effects
Casuarinin, derived from Terminalia arjuna, has demonstrated significant antioxidant properties. It protects cultured MDCK cells from hydrogen peroxide-induced oxidative stress and DNA damage, suggesting its potential in oxidative stress-related therapeutic applications (Chen et al., 2004).
Gastroprotective Effects
Casuarinin from Melaleuca leucadendra has been identified as a potential agent against ethanol-induced gastric ulcers in rats. It exhibits anti-inflammatory, antioxidant, and antiapoptotic effects, highlighting its use as a natural antiulcer agent (Al-Sayed et al., 2019).
Neuroprotective Properties
Casuarinin has shown neuroprotective effects against glutamate-induced apoptosis in neuronal cells. It inhibits ROS production and reduces oxidative stress, suggesting its utility in treating neurodegenerative diseases (Song et al., 2017).
Eigenschaften
Produktname |
Casuarinin |
|---|---|
Molekularformel |
C41H28O26 |
Molekulargewicht |
936.6 g/mol |
IUPAC-Name |
[(10R,11R)-10-[(14R,15S,19S)-2,3,4,7,8,9,19-heptahydroxy-12,17-dioxo-13,16-dioxatetracyclo[13.3.1.05,18.06,11]nonadeca-1,3,5(18),6,8,10-hexaen-14-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C41H28O26/c42-11-1-7(2-12(43)23(11)47)37(58)64-16-6-63-38(59)8-3-13(44)24(48)27(51)17(8)18-9(4-14(45)25(49)28(18)52)39(60)65-34(16)36-35-32(56)22-21(41(62)66-35)20(30(54)33(57)31(22)55)19-10(40(61)67-36)5-15(46)26(50)29(19)53/h1-5,16,32,34-36,42-57H,6H2/t16-,32+,34-,35+,36+/m1/s1 |
InChI-Schlüssel |
MMQXBTULXAEKQE-VSLJGAQWSA-N |
Isomerische SMILES |
C1[C@H]([C@@H](OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)[C@H]4[C@@H]5[C@H](C6=C(C(=C(C(=C6C(=O)O5)C7=C(C(=C(C=C7C(=O)O4)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |
Kanonische SMILES |
C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C4C5C(C6=C(C(=C(C(=C6C(=O)O5)C7=C(C(=C(C=C7C(=O)O4)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |
Synonyme |
casuarinin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



